O-(3-(Benzyloxy)propyl)hydroxylamine
Overview
Description
“O-(3-(Benzyloxy)propyl)hydroxylamine” is a chemical compound with the molecular formula C10H15NO2 . It is used in various chemical reactions and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “O-(3-(Benzyloxy)propyl)hydroxylamine” consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 181.2316 .Chemical Reactions Analysis
While specific chemical reactions involving “O-(3-(Benzyloxy)propyl)hydroxylamine” are not available, hydroxylamines are known to be used in various chemical reactions. For instance, they are used in the manufacturing of pharmaceuticals, nuclear fuel, and semiconductors .Physical And Chemical Properties Analysis
“O-(3-(Benzyloxy)propyl)hydroxylamine” has a density of 1.055g/cm3, a boiling point of 307.5°C at 760 mmHg, a refractive index of 1.518, and a flash point of 149.7°C . Its vapour pressure is 0.00072mmHg at 25°C .Scientific Research Applications
Chemical Reactions and Properties O-(3-(Benzyloxy)propyl)hydroxylamine, a derivative of hydroxylamine, exhibits unique chemical behaviors. One study explored the reactions of hydroxylamine with various chlorides, leading to compounds like O-(diphenylphosphinyl)hydroxylamine. Such reactions suggest the potential for these compounds to form aminophosphonium and aminosulphonium salts, demonstrating their reactivity and applicability in chemical synthesis (Harger, 1982).
Reactivity in Environmental Processes In environmental chemistry, hydroxylamine derivatives play a crucial role. The production of hydroxyl radicals (HO·) from hydrogen peroxide activated by hydroxylamine is significant for understanding environmental processes. This production mechanism involves the activation of hydrogen peroxide by protonated hydroxylamine, leading to the formation of reactive intermediates (Chen et al., 2015).
Synthetic Applications Hydroxylamine derivatives are also pivotal in organic synthesis. For example, O-aryloximes, derived from oximes and hydroxylamine, can be converted into diverse structures such as O-arylhydroxylamines and benzo[b]furans. This process involves environmentally friendly reactions and illustrates the versatility of hydroxylamine derivatives insynthetic chemistry (Gao et al., 2014).
Biological and Medical Applications In the field of biology and medicine, hydroxylamine derivatives are important. They are used in the development of glycoconjugates, which are crucial in various biological processes. The high nucleophilicity of hydroxylamine makes it an effective tool for chemoselective ligation, especially in the synthesis of carbohydrates bearing aminooxy or N-hydroxy amino groups, relevant for drug discovery and glycobiology (Chen & Xie, 2016).
Analytical Applications Hydroxylamine derivatives are also significant in analytical chemistry. Their use as analytical reagents, particularly in reactions with metal ions, has been documented. The versatility of these compounds, such as N-benzoyl-N-phenylhydroxylamine, in chemical analysis highlights their importance in the field (Shendrikar, 1969).
properties
IUPAC Name |
O-(3-phenylmethoxypropyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-13-8-4-7-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMPNPCPOWXIMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553870 | |
Record name | O-[3-(Benzyloxy)propyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(3-(Benzyloxy)propyl)hydroxylamine | |
CAS RN |
114809-62-0 | |
Record name | O-[3-(Benzyloxy)propyl]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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